molecular formula C14H13FN6O B6624909 1-(3-fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide

1-(3-fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide

Cat. No.: B6624909
M. Wt: 300.29 g/mol
InChI Key: JXFWRUQLNWQPGG-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a fluorophenyl group and a triazole group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

1-(3-fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6O/c1-9-5-12(14(22)16-7-13-17-8-18-19-13)20-21(9)11-4-2-3-10(15)6-11/h2-6,8H,7H2,1H3,(H,16,22)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFWRUQLNWQPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=CC=C2)F)C(=O)NCC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of 3-fluorophenylhydrazine with a suitable keto compound to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using hydrogen gas or metal hydrides like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles such as amines or alkyl halides, with conditions varying based on the specific reagents used.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and chemical properties.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown promise in biological assays, potentially exhibiting antiviral, antibacterial, or anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide can be compared with other similar compounds, such as:

  • 1-(3-fluorophenyl)-5-methylpyrazole-3-carboxamide: Lacks the triazole group, resulting in different biological activities.

  • 1-(3-fluorophenyl)-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide: Similar structure but without the methyl group, leading to variations in chemical properties.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications.

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